molecular formula C15H11N3O4 B8524838 5-[(4-Nitrophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(4-Nitrophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B8524838
M. Wt: 297.26 g/mol
InChI Key: IHWOCRHTSOCWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Nitrophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11N3O4 and its molecular weight is 297.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

5-[(4-nitrophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H11N3O4/c19-18(20)12-6-8-13(9-7-12)21-10-14-16-15(17-22-14)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

IHWOCRHTSOCWMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Nitrophenol (0.36 g, 2.56 mmole), 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (0.5 g, 2.56 mmole) and anhydrous K2CO3 (0.39 g, 2.82 mmole) were dissolved in anhydrous acetone (20 mL) and heated to reflux for 12 h. Reaction mixture was cooled and the solvent removed under vacuum. The crude solid formed was collected by filtration, washed with water and dried under vacuum to provide 5-[(4-nitrophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole (0.70 g, 92%). 1H NMR (CDCl3): δ 8.25 (d, 2H, J=8.8 Hz), 8.08 (dd, 2H, J=8.2 Hz), 7.52–7.49 (m, 3H), 7.13 (d, 2H, J=8.8 Hz), 5.45 (s, 2H).
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0.36 g
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0.5 g
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0.39 g
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

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